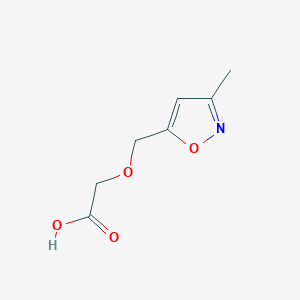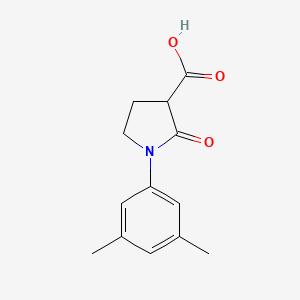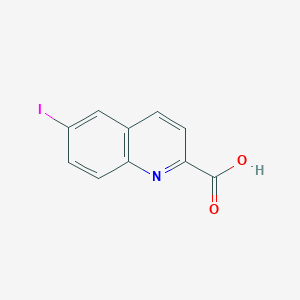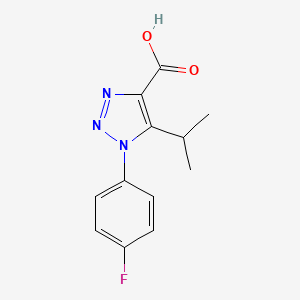
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
概要
説明
“2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” is an organic compound with the molecular formula C7H9NO4 . It is used as a synthetic intermediate and is commonly used in the preparation of drugs and biologically active molecules .
Molecular Structure Analysis
The molecular weight of “this compound” is 171.15 g/mol . The IUPAC name for this compound is “2-((3-methyl-1,2-oxazol-5-yl)methoxy)acetic acid” and its InChI is "InChI=1S/C7H9NO4/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3" .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 171.15 g/mol . It is slightly soluble in water, but soluble in alcohol, ether, and other organic solvents .科学的研究の応用
MIMOA has been shown to have various scientific research applications, including its potential use as an anti-inflammatory agent. In a study conducted by Kim et al. (2018), MIMOA was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, MIMOA has been shown to have potential neuroprotective effects. In a study conducted by Huang et al. (2019), MIMOA was found to protect against oxidative stress-induced neuronal damage in vitro.
作用機序
The exact mechanism of action of MIMOA is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in inflammation and oxidative stress. MIMOA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation. Additionally, MIMOA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MIMOA has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, MIMOA has been shown to have potential anti-cancer properties. In a study conducted by Li et al. (2020), MIMOA was found to inhibit the growth of human hepatocellular carcinoma cells in vitro. Additionally, MIMOA has been shown to have potential anti-diabetic effects. In a study conducted by Liu et al. (2019), MIMOA was found to improve glucose metabolism in diabetic mice.
実験室実験の利点と制限
One of the main advantages of using MIMOA in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. Additionally, MIMOA has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using MIMOA is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on MIMOA. One potential direction is the investigation of its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of MIMOA and its potential as a neuroprotective agent. Finally, the potential anti-cancer and anti-diabetic properties of MIMOA warrant further investigation.
Conclusion:
In conclusion, MIMOA is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its anti-inflammatory, neuroprotective, anti-cancer, and anti-diabetic properties make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Safety and Hazards
特性
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5-2-6(12-8-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTTUNQXSPDJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)


![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)

![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)

![5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3374229.png)
![3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3374237.png)
![2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374239.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3374241.png)
![3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374254.png)